8-Hydroxyoxycodone, 8beta-

Description

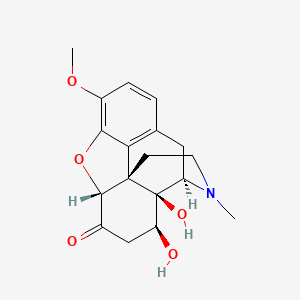

Structure

3D Structure

Properties

Molecular Formula |

C18H21NO5 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(4R,4aS,5S,7aR,12bS)-4a,5-dihydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C18H21NO5/c1-19-6-5-17-14-9-3-4-11(23-2)15(14)24-16(17)10(20)8-13(21)18(17,22)12(19)7-9/h3-4,12-13,16,21-22H,5-8H2,1-2H3/t12-,13+,16+,17+,18+/m1/s1 |

InChI Key |

SVFULCKGJOWFGT-FGPFUNDFSA-N |

SMILES |

CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)OC)O4)O)O |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C(=O)C[C@@H]([C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O |

Canonical SMILES |

CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)OC)O4)O)O |

Origin of Product |

United States |

Synthetic Pathways and Formation Mechanisms of 8β Hydroxyoxycodone

Formation as a Byproduct in Oxycodone Synthesis

The synthesis of oxycodone from thebaine typically involves two key steps: the oxidation of thebaine to 14-hydroxycodeinone, followed by the reduction of the latter to oxycodone. It is during the initial oxidation step that the formation of 8β-hydroxyoxycodone and other related impurities occurs.

The oxidation of thebaine is a critical transformation that introduces the 14-hydroxyl group, a key structural feature of oxycodone. This reaction is commonly carried out using oxidizing agents such as hydrogen peroxide or peroxyacids in an acidic medium. However, this process is not perfectly selective and can lead to the formation of several byproducts, including 8-hydroxyoxycodone. The formation of these byproducts is a consequence of the complex reactivity of the thebaine molecule under oxidative and acidic conditions. Specifically, 8-hydroxyoxycodone can exist as two stereoisomers: 8α-hydroxyoxycodone and 8β-hydroxyoxycodone. justia.com

The yield and profile of byproducts, including 8β-hydroxyoxycodone, are highly sensitive to the specific reaction conditions employed during the oxidation of thebaine. Factors such as the choice of oxidizing agent, solvent, temperature, and reaction time can significantly impact the formation of these impurities. For instance, it is known that under harsher reaction conditions, the formation of byproducts can be more pronounced. justia.com The presence of acid is also a critical factor, as it can catalyze the conversion of certain byproducts into others, further complicating the impurity profile. justia.com

| Reaction Parameter | Condition | Effect on 8β-Hydroxyoxycodone Formation |

| Oxidizing Agent | Peroxyacids (e.g., peracetic acid, m-CPBA) | Can lead to the formation of 8-hydroxyoxycodone isomers alongside the desired 14-hydroxycodeinone. The specific choice of peroxyacid can influence the ratio of byproducts. |

| Solvent | Acetic acid, Formic acid | The acidic nature of these solvents can promote the formation and interconversion of hydroxy-byproducts. |

| Temperature | Elevated temperatures | May increase the rate of side reactions, potentially leading to higher levels of 8β-hydroxyoxycodone and other impurities. |

| Reaction Time | Prolonged reaction times | Can allow for the further conversion of intermediates and byproducts, potentially altering the final impurity profile. |

Stereochemical Considerations: 8α- vs. 8β-Hydroxyoxycodone Formation

The formation of 8-hydroxyoxycodone introduces a new stereocenter at the C-8 position, leading to the possibility of two diastereomers: 8α-hydroxyoxycodone and 8β-hydroxyoxycodone. The stereochemical outcome of the reaction is influenced by the reaction conditions and the mechanism of oxidation.

It has been established that the 8α- and 8β-hydroxyoxycodone stereoisomers can interconvert, particularly under acidic conditions. This interconversion is significant because the 8α-isomer is known to be less stable and can readily convert to 14-hydroxycodeinone, which is an undesirable impurity in the final oxycodone product. justia.com The mechanism of this conversion is believed to involve an acid-catalyzed dehydration reaction. While the 8β-isomer is generally more stable, it can also be converted to 14-hydroxycodeinone under more forcing conditions. justia.com

The stereoconfiguration at the C-8 position is a critical factor in the stability and subsequent reactivity of these byproducts. The 8α-hydroxy group is in a pseudo-axial orientation, which can facilitate its elimination, whereas the 8β-hydroxy group is in a more stable pseudo-equatorial position.

| Stereoisomer | Relative Stability | Conversion Pathway |

| 8α-Hydroxyoxycodone | Less stable | Readily converts to 14-hydroxycodeinone under acidic conditions. justia.com |

| 8β-Hydroxyoxycodone | More stable | Can also convert to 14-hydroxycodeinone under harsher reaction conditions. justia.com |

Strategies for Minimizing 8β-Hydroxyoxycodone Formation in Pharmaceutical Synthesis

Given the potential for 8β-hydroxyoxycodone to contribute to the formation of undesirable impurities in the final drug product, significant effort has been dedicated to developing strategies to minimize its formation during oxycodone synthesis.

A key strategy for minimizing the formation of 8β-hydroxyoxycodone and other byproducts is the careful optimization of the reaction conditions for both the oxidation of thebaine and the subsequent reduction of 14-hydroxycodeinone. One approach involves performing the hydrogenation of 14-hydroxycodeinone in the presence of trifluoroacetic acid and a glycol. This modification has been shown to have the surprising effect of producing oxycodone base with very small or even undetectable amounts of 8-hydroxyoxycodone. justia.com It is believed that these conditions may also prevent the acid-catalyzed conversion of 14-hydroxycodeinone into 8-hydroxyoxycodone during the hydrogenation reaction itself. google.com

Furthermore, it has been observed that 8-hydroxyoxycodone may be more soluble in certain reaction solvents (containing a glycol) than the desired oxycodone product. This difference in solubility can be exploited to purify the oxycodone by precipitation, leaving the 8-hydroxyoxycodone impurity in the solution. google.com

| Optimization Strategy | Description | Impact on 8β-Hydroxyoxycodone Levels |

| Modified Hydrogenation Conditions | Performing the hydrogenation of 14-hydroxycodeinone in the presence of trifluoroacetic acid and a glycol. justia.com | Significantly reduces or eliminates the presence of 8-hydroxyoxycodone in the final product. justia.com |

| Precipitation/Crystallization | Exploiting the differential solubility of oxycodone and 8-hydroxyoxycodone in specific solvent systems to selectively crystallize the desired product. google.com | Can effectively remove 8-hydroxyoxycodone from the final isolated oxycodone. google.com |

| Control of Oxidation Reaction | Careful selection of oxidizing agents, temperature, and reaction time to favor the formation of 14-hydroxycodeinone over byproducts. | A fundamental approach to limit the initial formation of 8β-hydroxyoxycodone. |

Purification Methodologies for Separation from Oxycodone and Related Compounds

The purification of oxycodone from byproducts and impurities, particularly 8β-Hydroxyoxycodone, is a critical step in the pharmaceutical manufacturing process to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The structural similarity between oxycodone and its related compounds, such as 8β-Hydroxyoxycodone, presents a significant purification challenge. Methodologies primarily rely on chromatographic techniques and crystallization/precipitation, which exploit the physicochemical differences between these compounds.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the analysis and purification of oxycodone and its impurities. Its high resolution allows for the effective separation of structurally similar molecules. Preparative HPLC can be employed to isolate highly pure oxycodone on a larger scale.

Research Findings:

Various HPLC methods have been developed to achieve the separation of oxycodone from 8β-Hydroxyoxycodone and other related substances. The choice of stationary phase, mobile phase composition, pH, and temperature are all critical parameters that influence the separation.

A key patent details an HPLC method capable of separating the α and β isomers of 8,14-dihydroxy-7,8-dihydrocodeinone (of which 8β-Hydroxyoxycodone is the 8β isomer) from oxycodone. In this method, two distinct peaks corresponding to these diol impurities were observed at relative retention times (RRT) of 0.82 for the 8α isomer and 0.91 for the 8β isomer, with oxycodone having an RRT of 1.00 google.com. This demonstrates the capability of HPLC to resolve these closely related compounds.

The United States Pharmacopeia (USP) monograph for Oxycodone Hydrochloride also describes an HPLC procedure for identifying and controlling impurities. In one of the specified methods, 8β-hydroxyoxycodone is listed as a potential impurity with a relative retention time of approximately 0.71 relative to the main oxycodone peak uspnf.com. The difference in RRT between the patent and the USP monograph highlights how method-specific parameters (e.g., column, mobile phase) significantly impact chromatographic behavior.

The following tables outline typical parameters used in HPLC methods for the separation of oxycodone and its impurities.

| Parameter | Specification |

|---|---|

| Instrumentation | High-Performance Liquid Chromatograph |

| Detection | Mass Spectrometry (LC/MS) |

| Analysis Target | Impurity Profiling |

| Compound | Relative Retention Time (RRT) |

|---|---|

| 8α,14-dihydroxy-7,8-dihydrocodeinone | 0.82 |

| 8β,14-dihydroxy-7,8-dihydrocodeinone (8β-Hydroxyoxycodone) | 0.91 |

| Oxycodone | 1.00 |

| Parameter | Specification |

|---|---|

| Instrumentation | High-Performance Liquid Chromatograph |

| Column | 4.6-mm × 25-cm; 3-µm packing L1 |

| Detector | UV 280 nm |

| Analysis Target | Organic Impurities |

| Compound | Relative Retention Time (RRT) |

|---|---|

| 8β-Hydroxyoxycodone | ~0.71 |

| Oxycodone | 1.00 |

Crystallization and Precipitation Methods

Crystallization is a widely used and effective technique for the purification of active pharmaceutical ingredients on an industrial scale nih.gov. This method relies on the differences in solubility between the desired compound and its impurities in a given solvent system.

Research Findings:

In the context of oxycodone purification, it has been noted that 8-hydroxyoxycodone exhibits greater solubility in certain reaction solvents compared to oxycodone base or its salts. This solubility differential is exploited to achieve separation. By carefully selecting the solvent and adjusting conditions such as temperature and pH, oxycodone can be selectively precipitated as a free base, while a significant portion of the more soluble 8-hydroxyoxycodone remains in the mother liquor.

The process often involves dissolving the crude oxycodone mixture and then inducing precipitation or crystallization of the oxycodone base. The resulting solid is then isolated, for example by filtration, leaving the impurities behind in the filtrate. A patent describes a process where the addition of n-butanol after the synthesis of oxycodone base helps to selectively remove impurities during the isolation step googleapis.com. While specific quantitative data on the percentage of 8β-Hydroxyoxycodone removed is often proprietary, the principle of leveraging solubility differences is a well-established purification strategy in the synthesis of oxycodone.

Advanced Analytical Methodologies for 8β Hydroxyoxycodone Quantification and Characterization

Development of Chromatographic Techniques for Impurity Profiling

Chromatographic techniques are the cornerstone of impurity profiling in pharmaceutical analysis, providing the necessary separating power to resolve complex mixtures of structurally similar compounds. For opioid analysis, high-performance liquid chromatography (HPLC) is the most widely adopted technique due to its high efficiency, versatility, and compatibility with various detectors. The primary goal in developing these methods is to achieve a comprehensive separation of the active pharmaceutical ingredient (API) from all potential impurities, including isomers and degradation products.

The separation and quantification of 8β-Hydroxyoxycodone are typically achieved using reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. Method development involves the careful optimization of several parameters to achieve the desired resolution and sensitivity.

Key chromatographic parameters include:

Stationary Phase (Column): C18 columns are commonly employed for the analysis of opioids, offering a good balance of retention and selectivity for these moderately polar, basic compounds. The choice of packing material, particle size, and column dimensions influences the efficiency and speed of the analysis.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter for controlling the retention and peak shape of basic compounds like oxycodone and its derivatives. Adjusting the pH can alter the ionization state of the analytes, thereby affecting their interaction with the stationary phase.

Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set to an absorbance maximum for the compounds of interest (e.g., 280 nm for oxycodone-related substances) to ensure high sensitivity.

The United States Pharmacopeia (USP) provides a monograph for Oxycodone Hydrochloride that outlines a specific HPLC procedure for the analysis of organic impurities, which is suitable for detecting 8β-Hydroxyoxycodone.

| Parameter | Condition | Reference |

|---|---|---|

| Mode | Liquid Chromatography (LC) | |

| Detector | UV 280 nm | |

| Column | 4.6-mm × 25-cm; 3-µm packing L1 (C18) | |

| Mobile Phase | A mixture of acetonitrile, methanol, and a sodium phosphate (B84403) buffer with sodium dodecyl sulfate, adjusted to a specific pH. | |

| Flow Rate | 1.5 mL/min |

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of 8β-Hydroxyoxycodone, the method must be selective enough to distinguish it from oxycodone, its stereoisomer 8α-hydroxyoxycodone, and other related impurities like 14-hydroxycodeinone.

Achieving adequate resolution (the degree of separation between two adjacent peaks) is a primary objective during method development. Regulatory guidelines often require a minimum resolution value (e.g., NLT 4 between certain peaks) to ensure reliable quantification. This is accomplished by systematically adjusting chromatographic variables such as mobile phase composition, pH, and column type. The use of photodiode array (PDA) detectors can further enhance specificity by providing spectral data for each peak, which can be used to assess peak purity and confirm the identity of the analyte against a reference standard.

Mass Spectrometry Applications in Structural Elucidation and Trace Analysis

While HPLC with UV detection is effective for quantification, mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of impurities. When coupled with a liquid chromatograph (LC-MS), it provides both retention time data and mass-to-charge ratio (m/z) information, offering a high degree of certainty in compound identification.

For 8β-Hydroxyoxycodone, LC-MS is used to:

Confirm Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecule, allowing for the calculation of its elemental composition and confirming its identity. The molecular formula for 8β-Hydroxyoxycodone is C₁₈H₂₁NO₅, with a corresponding molecular weight of approximately 331.36 g/mol .

Structural Elucidation: Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion into smaller product ions. The resulting fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" for identification. This is crucial for distinguishing between isomers that have the same molecular weight.

Trace Analysis: MS detectors, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, offer exceptional sensitivity and selectivity. This allows for the detection and quantification of 8β-Hydroxyoxycodone at levels far below what is achievable with UV detection, making it ideal for trace analysis in API and finished drug products.

Validation Protocols for Analytical Procedures in Opioid Research

Before an analytical method can be used for routine quality control, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The validation process evaluates various performance characteristics to ensure the method is reliable, reproducible, and accurate.

Accuracy, precision, and linearity are fundamental parameters assessed during method validation.

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the impurity (e.g., 8β-Hydroxyoxycodone standard) is spiked into the sample matrix and the percentage recovered is calculated.

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels:

Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Results are typically expressed as the relative standard deviation (RSD) of a series of measurements.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.

| Parameter | Typical Acceptance Criterion | Reference |

|---|---|---|

| Accuracy | Recovery within 80-120% for impurities | |

| Precision (RSD) | ≤ 15% for trace analysis | |

| Linearity (R²) | > 0.99 |

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It represents the concentration at which a signal can be reliably distinguished from the background noise.

Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for impurity assays, as regulatory limits for impurities are often set at very low levels.

For opioid impurities, highly sensitive methods like LC-MS/MS can achieve LOQs in the nanogram per milliliter (ng/mL) range. For instance, a multi-analyte opioid HPLC-HRMS method developed for quality assessment reported average LOQ values of 0.56 ng/mL. The determination of these limits is essential to ensure that the analytical method is capable of controlling impurities at or below the levels required by regulatory standards.

Robustness and Method Transferability Assessments

The robustness of an analytical method is a critical parameter in its validation, demonstrating the method's capacity to remain reliable and unaffected by small, deliberate variations in procedural parameters. This measure provides an indication of the method's suitability for routine use and is a key component of ensuring consistent performance. For the quantification of 8β-Hydroxyoxycodone, typically as an impurity in oxycodone active pharmaceutical ingredient (API) or finished products, robustness is assessed by examining the impact of minor changes to the experimental conditions on the analytical results.

Commonly varied parameters during the robustness testing of a High-Performance Liquid Chromatography (HPLC) method include:

The pH of the mobile phase buffer.

The composition of the mobile phase (e.g., the ratio of organic solvent to buffer).

The flow rate of the mobile phase.

The column temperature.

The wavelength used for detection.

The use of columns from different batches or manufacturers.

The assessment is typically performed by analyzing a standard sample under these slightly modified conditions and evaluating key system suitability parameters, such as peak retention time, tailing factor, theoretical plates, and the quantified amount. The results are often compared against the analysis performed under the nominal conditions, with the relative standard deviation (RSD) of the results being a key indicator of the method's robustness.

| Parameter | Variation | Retention Time (min) | Assay (% of Nominal) | Tailing Factor |

|---|---|---|---|---|

| Nominal Condition | - | 8.52 | 100.0 | 1.15 |

| Flow Rate (mL/min) | 0.9 (-10%) | 9.45 | 100.2 | 1.16 |

| 1.1 (+10%) | 7.73 | 99.8 | 1.14 | |

| Column Temperature (°C) | 38 (-5%) | 8.61 | 99.9 | 1.15 |

| 42 (+5%) | 8.43 | 100.1 | 1.14 | |

| Mobile Phase pH | 5.3 (-0.2) | 8.49 | 100.3 | 1.17 |

| 5.7 (+0.2) | 8.55 | 99.7 | 1.13 | |

| Organic Phase (%) | 43 (-2%) | 8.91 | 99.6 | 1.15 |

| 47 (+2%) | 8.15 | 100.4 | 1.16 |

Method Transferability is closely linked to robustness and refers to the process of demonstrating that a validated analytical method can be successfully executed by a different laboratory (the receiving unit) without compromising its performance and accuracy. americanpharmaceuticalreview.com A robust method is inherently more likely to be successfully transferred. This process is crucial in the pharmaceutical industry, particularly when manufacturing and quality control are outsourced to contract manufacturing organizations (CMOs) or moved between different company sites. americanpharmaceuticalreview.com

The transfer process involves a formal protocol that outlines the scope, the specific tests to be performed, the samples to be analyzed, and the pre-defined acceptance criteria. Successful method transfer provides documented evidence that the receiving laboratory is competent in performing the method and can generate results that are equivalent to those of the originating laboratory. For a method designed to quantify an impurity like 8β-Hydroxyoxycodone, successful transfer is vital for consistent quality control across the entire manufacturing chain.

Role as a Reference Standard in Analytical Method Development and Quality Control

A reference standard is a highly purified and well-characterized material used as a benchmark in analytical testing. noramco.com 8β-Hydroxyoxycodone, in its capacity as a known potential impurity of oxycodone, plays a critical role as a reference standard in both the development of analytical methods and in routine quality control (QC). uspnf.com The United States Pharmacopeia (USP) lists 8β-hydroxyoxycodone (also known as 7,8-dihydro-8β-14-dihydroxycodeinone) as a potential impurity in Oxycodone Hydrochloride. uspnf.com

In Analytical Method Development: The availability of a certified 8β-Hydroxyoxycodone reference standard is essential during the development of stability-indicating and impurity-profiling methods for oxycodone. Its use allows analytical chemists to:

Confirm Specificity: The reference standard is used to prove that the analytical method can unequivocally assess the analyte of interest in the presence of other components, including the main API, other impurities, and degradation products. This is achieved by spiking the sample with the 8β-Hydroxyoxycodone standard to ensure the method can separate its peak from all others.

Determine Retention Time: The standard is used to identify the exact retention time of 8β-Hydroxyoxycodone under specific chromatographic conditions, facilitating its identification in test samples.

Establish Calibration Curves: For quantitative analysis, the reference standard is used to prepare calibration curves (a plot of concentration versus instrument response), which are necessary to accurately determine the concentration of the impurity in a sample. jfda-online.com

Validate the Method: The standard is used across various validation experiments, including determining the method's accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

In Quality Control: In a QC laboratory setting, the 8β-Hydroxyoxycodone reference standard is a crucial tool for the routine analysis of raw materials and finished pharmaceutical products. sigmaaldrich.com Its primary functions include:

Identity Confirmation: By comparing the retention time of a peak in a sample chromatogram to that of the reference standard, the identity of the impurity can be confirmed.

Quantification of Impurities: The reference standard is used to accurately quantify the amount of 8β-Hydroxyoxycodone present in each batch of oxycodone. This ensures that the level of this specific impurity does not exceed the safety and quality limits set by regulatory bodies.

System Suitability Testing: Before running a sequence of samples, a solution containing the reference standard is often injected to verify that the analytical system (e.g., the HPLC) is performing correctly and is suitable for the intended analysis.

The use of a high-quality, well-characterized 8β-Hydroxyoxycodone reference standard ensures the reliability, consistency, and accuracy of analytical data, which is fundamental to guaranteeing the quality and purity of the final drug product. noramco.comsigmaaldrich.com

Biotransformation Pathways and Enzymatic Studies of 8β Hydroxyoxycodone

In Vitro Enzymatic Metabolism Studies

Based on the available research, there is a lack of specific in vitro enzymatic studies dedicated to the biotransformation of 8β-Hydroxyoxycodone. Scientific investigations have predominantly focused on the metabolism of its parent compound, oxycodone. frontiersin.orgunige.ch

There is no specific information available in the search results that identifies the potential metabolites formed directly from the biotransformation of 8β-Hydroxyoxycodone. Studies on oxycodone metabolism have successfully identified numerous downstream metabolites from the parent drug, but the specific metabolic products of 8β-Hydroxyoxycodone have not been characterized. frontiersin.orgnih.gov

The enzymes responsible for the biotransformation of 8β-Hydroxyoxycodone have not been specifically characterized. The enzymatic processes for oxycodone are well-documented, with CYP3A4 and CYP2D6 playing crucial roles in its primary metabolic pathways. nih.govmdpi.complos.org Flavin-containing monooxygenase (FMO) has also been identified as being involved in the N-oxygenation of oxycodone. jbclinpharm.org However, the specific cytochrome P450 isoenzymes or other enzymatic systems that might act on 8β-Hydroxyoxycodone remain unidentified in the provided literature.

While the metabolism of some opioids and other compounds is known to be stereoselective, there are no available studies that specifically investigate the stereoselective biotransformation of 8β-Hydroxyoxycodone. jbclinpharm.org Research into the stereoselective metabolism of other substances suggests that different enzymes can act on stereoisomers at different rates, but this has not been explored for 8β-Hydroxyoxycodone itself. researcher.life

Structure Activity Relationship Sar and Receptor Interaction Research

Investigation of Opioid Receptor Binding Affinity and Ligand-Receptor Interactions

The primary mechanism of action for opioid compounds involves binding to opioid receptors, which are G protein-coupled receptors (GPCRs) located throughout the central and peripheral nervous systems. The three main types are the mu (µ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, and KOR). The affinity and efficacy with which a compound binds to these receptors dictate its pharmacological profile.

While extensive research exists for oxycodone and its primary metabolites, oxymorphone and noroxycodone, specific binding affinity data for 8-Hydroxyoxycodone, 8beta- is not extensively detailed in publicly available scientific literature. Research indicates that the parent compound, oxycodone, is primarily metabolized via N-demethylation to noroxycodone (mediated by CYP3A4) and O-demethylation to the potent MOR agonist oxymorphone (mediated by CYP2D6). nih.govfrontiersin.orgpharmgkb.org The formation of hydroxylated metabolites like 8-hydroxyoxycodone represents a more minor metabolic pathway.

Mu-Opioid Receptor (MOR) Interactions and Modulation

The mu-opioid receptor is the primary target for most clinically utilized opioid analgesics, mediating their potent pain-relieving effects. The affinity of oxycodone itself for the MOR is moderate, while its metabolite, oxymorphone, demonstrates a significantly higher binding affinity. clinpgx.org

Specific quantitative binding data (such as Kᵢ values) for the 8β-hydroxy metabolite at the MOR is not well-documented in the current body of scientific literature. General principles of opioid SAR suggest that modifications to the C-ring of the morphinan (B1239233) scaffold can significantly alter receptor interaction. The introduction of a hydroxyl group at the C-8 position, and its specific stereochemical orientation (beta), would be expected to influence the binding pocket interactions, but without direct experimental data, the precise nature of this modulation remains an area for further investigation.

Delta-Opioid Receptor (DOR) Interactions

Stereochemical Impact on Receptor Binding and Functional Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critical in pharmacology. The specific orientation of functional groups can dramatically alter how a ligand fits into the binding site of a receptor, affecting both binding affinity and the functional response it elicits.

Comparative Analysis of 8α- and 8β-Stereoisomers in Receptor Systems

The orientation of the hydroxyl group at the C-8 position (alpha vs. beta) creates two distinct stereoisomers: 8α-hydroxyoxycodone and 8β-hydroxyoxycodone. This difference in spatial arrangement is significant because the binding pockets of opioid receptors are highly stereoselective. A direct comparative analysis of the binding affinities and functional activities of these two specific isomers at the MOR, DOR, and KOR is not present in the available scientific literature. Such a study would be essential to fully elucidate the structure-activity relationships for 8-hydroxylated oxycodone derivatives, as it is highly probable that one isomer would exhibit a different receptor interaction profile than the other.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational techniques like molecular docking and molecular dynamics simulations are powerful tools for investigating ligand-receptor interactions at the atomic level. These methods can predict how a molecule like 8-Hydroxyoxycodone, 8beta- might orient itself within the binding pocket of an opioid receptor and which amino acid residues it is likely to interact with.

While numerous computational studies have been performed on parent opioids like morphine and oxycodone to understand their binding modes, specific molecular modeling research focused on 8-Hydroxyoxycodone, 8beta- is not detailed in the available literature. A computational approach would be invaluable for generating hypotheses about its receptor interactions. Such studies could model the 8β-hydroxy group's potential to form new hydrogen bonds or cause steric hindrance within the receptor's binding site, providing a theoretical basis for its pharmacological activity, or lack thereof, pending experimental validation.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Hydroxyoxycodone, 8beta-, docking simulations are employed to predict its binding mode and affinity within the active site of the μ-opioid receptor.

Key Interactions and Binding Pose:

Drawing parallels from docking studies on oxycodone and its derivatives, it is anticipated that 8-Hydroxyoxycodone, 8beta- would adopt a binding pose similar to other morphinans within the μOR binding pocket. This typically involves a series of key interactions:

Ionic Interaction: A crucial salt bridge is expected to form between the protonated tertiary amine of the morphinan scaffold and the highly conserved Asp147 residue in transmembrane helix 3 (TM3) of the μOR. This interaction is a hallmark of opioid ligand binding and is considered essential for anchoring the ligand in the binding pocket.

Hydrogen Bonding: The phenolic hydroxyl group at position 3 of the A-ring is a critical pharmacophoric feature. It is predicted to form a hydrogen bond with His297 in TM6. The introduction of the 8-hydroxyl group in 8-Hydroxyoxycodone, 8beta- provides an additional site for potential hydrogen bonding with surrounding residues in the binding pocket, which could influence its binding affinity and selectivity.

Hydrophobic Interactions: The rigid carbon skeleton of the morphinan structure engages in numerous hydrophobic interactions with non-polar residues within the binding pocket, further stabilizing the ligand-receptor complex.

Predicted Binding Affinities:

Interactive Data Table: Predicted Key Interacting Residues for 8-Hydroxyoxycodone, 8beta- at the μ-Opioid Receptor (Inferred from related compounds)

| Interacting Residue | Helix Location | Predicted Interaction Type |

| Asp147 | TM3 | Ionic Bond |

| Tyr148 | TM3 | Hydrogen Bond/Hydrophobic |

| Met151 | TM3 | Hydrophobic |

| Trp293 | TM6 | Hydrophobic |

| His297 | TM6 | Hydrogen Bond |

| Ile296 | TM6 | Hydrophobic |

| Val300 | TM7 | Hydrophobic |

| Trp318 | TM7 | Hydrophobic |

| Tyr326 | TM7 | Hydrogen Bond |

Note: This table is based on common interactions observed for morphinan-like ligands at the μ-opioid receptor and represents a predictive model for 8-Hydroxyoxycodone, 8beta-.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes and the stability of interactions over time. For 8-Hydroxyoxycodone, 8beta-, MD simulations would be instrumental in understanding its dynamic behavior within the μOR binding site and how it influences receptor activation.

Conformational Flexibility and Stability:

MD simulations can reveal the conformational flexibility of both the ligand and the receptor upon binding. The introduction of the 8-beta hydroxyl group may alter the conformational preferences of the C-ring of the morphinan structure, which could impact its interaction with the receptor. Simulations can track the root-mean-square deviation (RMSD) of the ligand and key receptor residues to assess the stability of the binding pose predicted by docking. Studies on other opioids have shown that stable binding is crucial for receptor activation.

Water-Mediated Interactions:

MD simulations are particularly useful for identifying the role of water molecules in the binding pocket. It is common for water molecules to mediate hydrogen bond networks between a ligand and a receptor. For 8-Hydroxyoxycodone, 8beta-, simulations could reveal whether the 8-hydroxyl group participates in such water-bridged interactions, which can significantly contribute to binding affinity.

Receptor Activation Mechanisms:

Long-timescale MD simulations can provide insights into the initial steps of receptor activation triggered by ligand binding. These simulations can capture the subtle conformational changes in the transmembrane helices of the μOR, such as the outward movement of TM6, which is a key event in G-protein activation. mdpi.com The specific dynamic signature induced by 8-Hydroxyoxycodone, 8beta- could be compared to that of other opioids to understand its efficacy profile.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are used to study the electronic properties of molecules, providing insights into their reactivity and interaction potentials. For 8-Hydroxyoxycodone, 8beta-, these calculations can elucidate how the electronic structure influences its interaction with the μOR.

Electrostatic Potential and Charge Distribution:

Quantum chemical methods can be used to calculate the electrostatic potential surface of 8-Hydroxyoxycodone, 8beta-. This reveals the distribution of positive and negative charges across the molecule, which is crucial for understanding its electrostatic interactions with the receptor's binding site. The addition of a hydroxyl group at the 8-position will alter the charge distribution compared to oxycodone, potentially leading to different electrostatic complementarity with the receptor.

Frontier Molecular Orbitals:

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. A study on oxycodone using density functional theory (DFT) revealed a low HOMO-LUMO gap, suggesting high chemical reactivity. frontiersin.org Similar calculations for 8-Hydroxyoxycodone, 8beta- would be valuable in predicting its reactivity and potential for covalent interactions, if any, within the binding pocket.

Interactive Data Table: Predicted Quantum Chemical Properties of 8-Hydroxyoxycodone, 8beta- (Conceptual)

| Property | Predicted Influence on Receptor Interaction |

| Dipole Moment | Influences long-range electrostatic interactions and orientation in the binding pocket. |

| Partial Atomic Charges | Determines the strength of specific electrostatic and hydrogen bonding interactions with receptor residues. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and potential for charge transfer interactions. |

| Molecular Electrostatic Potential (MEP) | Maps the regions of positive and negative potential, guiding the initial recognition and binding with the receptor. |

Note: This table outlines the conceptual application of quantum chemical calculations and the predicted influence of these properties. Specific values would require dedicated computational studies.

Application of Ligand-Based and Structure-Based Drug Design Principles

The development of novel opioid analgesics with improved therapeutic profiles relies heavily on both ligand-based and structure-based drug design principles.

Ligand-Based Drug Design:

In the absence of a high-resolution crystal structure of a specific ligand-receptor complex, ligand-based methods are employed. These methods rely on the knowledge of a set of molecules known to bind to the target receptor.

Pharmacophore Modeling: A pharmacophore model for μOR agonists can be developed based on the common structural features of potent ligands like morphine, oxycodone, and fentanyl. This model would typically include a protonated amine, an aromatic ring, and a hydroxyl group. 8-Hydroxyoxycodone, 8beta- fits this pharmacophore well, and its 8-hydroxyl group could be considered an additional feature that may enhance affinity or selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate the chemical properties of a series of compounds with their biological activity. By systematically modifying the structure of oxycodone, including substitutions at the 8-position, QSAR models can be built to predict the activity of new derivatives like 8-Hydroxyoxycodone, 8beta-.

Structure-Based Drug Design:

With the availability of high-resolution crystal structures of the μ-opioid receptor, structure-based drug design has become a powerful tool. researchgate.net

Virtual Screening: Large chemical libraries can be computationally screened against the μOR structure to identify novel scaffolds that fit the binding pocket.

Lead Optimization: For a known ligand like 8-Hydroxyoxycodone, 8beta-, structure-based design can guide modifications to improve its properties. For example, by analyzing the space around the 8-hydroxyl group in the binding pocket, further modifications could be designed to introduce additional favorable interactions, potentially leading to increased potency or altered functional selectivity (biased agonism). The goal of biased agonism is to develop ligands that preferentially activate the G-protein signaling pathway responsible for analgesia, while minimizing the recruitment of β-arrestin, which is associated with adverse effects. nih.gov

Q & A

Q. What safety protocols are critical for handling 8-Hydroxyoxycodone, 8β- in laboratory settings?

- Methodological Answer : Follow OSHA HCS standards: wear impermeable gloves (e.g., nitrile), sealed goggles, and lab coats. Use fume hoods for powder handling. For spills, neutralize with activated charcoal and dispose via hazardous waste channels. Regularly monitor air quality for particulate exposure .

Q. How should researchers address ethical concerns in studies involving 8-Hydroxyoxycodone, 8β- administration to human subjects?

- Methodological Answer : Obtain IRB approval with explicit informed consent detailing addiction risks. Use double-blind, placebo-controlled designs with independent data monitoring. Include exit protocols for adverse events (e.g., naloxone availability) and post-study follow-ups for dependency screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.